TM2-115 Displays Comparable Potency to BIX-01294 Against Artemisinin-Resistant P. falciparum
TM2-115 demonstrates IC50 values against artemisinin-resistant P. falciparum isolates that are statistically comparable to those of BIX-01294, confirming that both compounds retain full activity against clinically relevant resistant strains [1]. In a direct head-to-head comparison, TM2-115 exhibited IC50 values of 48 ± 18 nM and 46 ± 24 nM against two distinct artemisinin-resistant isolates (KH10-PL03 and KH10-PL10), compared to 35 ± 14 nM and 35 ± 16 nM for BIX-01294 [1].
| Evidence Dimension | In vitro antimalarial potency against artemisinin-resistant P. falciparum isolates |
|---|---|
| Target Compound Data | IC50 = 48 ± 18 nM (KH10-PL03); 46 ± 24 nM (KH10-PL10) |
| Comparator Or Baseline | BIX-01294: IC50 = 35 ± 14 nM (KH10-PL03); 35 ± 16 nM (KH10-PL10) |
| Quantified Difference | TM2-115 IC50 values are 1.3- to 1.4-fold higher than BIX-01294; both compounds remain sub-50 nM against artemisinin-resistant strains |
| Conditions | 3-day SYBR green I-based growth and proliferation assay; artemisinin-resistant P. falciparum field isolates |
Why This Matters
Procurement of TM2-115 rather than an untested analog ensures activity against artemisinin-resistant parasites, a critical consideration for malaria research programs addressing emerging drug resistance.
- [1] Sundriyal, S., Malmquist, N. A., Caron, J., Blundell, S., Liu, F., Chen, X., ... & Fuchter, M. J. (2015). Histone methyltransferase inhibitors are orally bioavailable, fast-acting molecules with activity against different species causing malaria in humans. Antimicrobial Agents and Chemotherapy, 59(2), 950-959. Table 1. View Source
